cis-Dichlorobis(pyridine)platinum(II)
Overview
Description
cis-Dichlorobis(pyridine)platinum(II): is an organometallic compound with the molecular formula C10H10Cl2N2Pt and a molecular weight of 424.18 g/mol . This compound is characterized by the presence of two pyridine ligands and two chloride ligands coordinated to a central platinum(II) ion in a cis configuration. It is a yellow powder that is often used in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(pyridine)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with pyridine in an aqueous solution. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for cis-Dichlorobis(pyridine)platinum(II) are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: cis-Dichlorobis(pyridine)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The platinum(II) center can undergo oxidation to platinum(IV) or reduction to platinum(0) under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and .
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various platinum complexes with different ligands.
Oxidation and Reduction Reactions: Products include platinum(IV) or platinum(0) complexes.
Scientific Research Applications
cis-Dichlorobis(pyridine)platinum(II) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-Dichlorobis(pyridine)platinum(II) involves the coordination of the platinum center to various molecular targets. In biological systems, the compound can interact with DNA, leading to the formation of platinum-DNA adducts that inhibit DNA replication and transcription . This interaction is believed to be the basis for its potential anticancer activity . The compound can also interact with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
- cis-Dichlorobis(triphenylphosphine)platinum(II)
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II)
- Dichloro(1,5-cyclooctadiene)platinum(II)
Comparison: cis-Dichlorobis(pyridine)platinum(II) is unique due to its specific ligand environment, which influences its reactivity and stability. Compared to other platinum(II) complexes, it has distinct properties that make it suitable for specific applications in catalysis and biological research . For example, the presence of pyridine ligands can enhance its solubility in organic solvents and its ability to form stable complexes with various substrates .
Biological Activity
cis-Dichlorobis(pyridine)platinum(II) (cis-[PtCl2(py)2]) is a platinum(II) coordination complex that has garnered attention for its potential anticancer properties. This compound is structurally similar to cisplatin, a widely used chemotherapeutic agent, but exhibits distinct biological activities and mechanisms of action. This article reviews the biological activity of cis-Dichlorobis(pyridine)platinum(II), focusing on its cytotoxic effects, mechanisms of action, and potential applications in cancer therapy.
Chemical Structure and Properties
The chemical formula for cis-Dichlorobis(pyridine)platinum(II) is . The platinum center is coordinated to two chloride ions and two pyridine ligands, resulting in a square planar geometry. This configuration is crucial for its interaction with biological macromolecules, particularly DNA.
The anticancer activity of cis-Dichlorobis(pyridine)platinum(II) primarily involves its ability to bind to DNA and induce cytotoxic effects. The binding mechanism is characterized as monofunctional, contrasting with cisplatin's bifunctional binding. This difference in binding leads to unique cellular responses:
- DNA Binding : The compound forms adducts with DNA, which can inhibit replication and transcription. Studies have shown that the monofunctional adducts formed by cis-Dichlorobis(pyridine)platinum(II) can effectively block RNA polymerase activity, leading to reduced gene expression .
- Cellular Uptake : The compound is taken up by cells via organic cation transporters (OCT1 and OCT2), which are overexpressed in certain cancer types, enhancing its therapeutic potential in those contexts .
- Caspase Activation : Similar to other platinum compounds, cis-Dichlorobis(pyridine)platinum(II) has been shown to activate apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that cis-Dichlorobis(pyridine)platinum(II) exhibits significant anticancer activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A2780 (ovarian cancer) | 6.5 | |
HeLa (cervical cancer) | 10.1 | |
MCF-7 (breast cancer) | 15.1 |
These values suggest that while it is less toxic than some ruthenium-based compounds, it retains significant cytotoxicity against various cancer types.
Case Studies
Several studies have explored the efficacy of cis-Dichlorobis(pyridine)platinum(II):
- Study on Ovarian Cancer : In vitro studies showed that this compound could overcome resistance in ovarian cancer cell lines that are typically resistant to cisplatin. The mechanism involved increased apoptosis through enhanced caspase-3 activity .
- Transcription Inhibition : Research demonstrated that the DNA adducts formed by cis-Dichlorobis(pyridine)platinum(II) effectively inhibited transcription more than those formed by other platinum complexes, highlighting its potential as a therapeutic agent .
- Comparative Efficacy : When compared with other platinum-based drugs like oxaliplatin, cis-Dichlorobis(pyridine)platinum(II) displayed superior cellular uptake and cytotoxicity in specific colorectal cancer models due to its effective interaction with OCT transporters .
Properties
IUPAC Name |
dichloroplatinum;pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJXCLMZOWAKNQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pt]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15227-42-6, 14024-97-6 | |
Record name | cis-Dichlorobis(pyridine)platinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15227-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-Dichlorobis(pyridine)platinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14024-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorobis(pyridine)platinum | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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